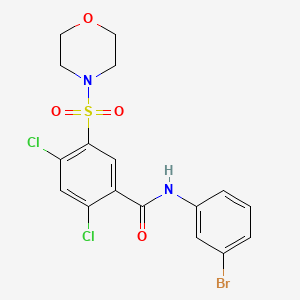![molecular formula C21H20Cl2O6 B6032921 dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate](/img/structure/B6032921.png)
dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate, also known as DDEBM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate is not fully understood, but it is believed to act through multiple pathways. In cancer treatment, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In antimicrobial activity, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate is believed to disrupt the bacterial cell membrane, leading to cell death. In anti-inflammatory effects, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has been shown to have various biochemical and physiological effects. In cancer treatment, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has been shown to reduce tumor growth and induce apoptosis in cancer cells. In antimicrobial activity, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has been shown to have potent activity against various bacterial strains. In anti-inflammatory effects, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has been shown to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent activity in various fields of research. However, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate also has limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well studied.
Zukünftige Richtungen
There are several future directions for research on dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate. One direction is to further investigate its mechanism of action in cancer treatment, antimicrobial activity, and anti-inflammatory effects. Another direction is to study its potential side effects and toxicity in animal models. Additionally, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate could be studied for its potential applications in other fields such as neuroprotection and cardiovascular disease.
Synthesemethoden
Dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate can be synthesized through a multistep synthesis method. The first step involves the reaction of 2,4-dichlorobenzyl alcohol with 3-ethoxybenzaldehyde in the presence of sodium hydroxide to form the intermediate product. The intermediate product is then reacted with dimethyl malonate in the presence of piperidine to produce dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate. The final product can be purified through recrystallization using a solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
Dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has been studied for its potential therapeutic applications in various fields such as cancer treatment, antimicrobial activity, and anti-inflammatory effects. In cancer treatment, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In antimicrobial activity, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has been found to have potent activity against various bacterial strains. In anti-inflammatory effects, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has been shown to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
dimethyl 2-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2O6/c1-4-28-19-10-13(9-16(20(24)26-2)21(25)27-3)5-8-18(19)29-12-14-6-7-15(22)11-17(14)23/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTRLJWZZOXXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C(=O)OC)C(=O)OC)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride](/img/structure/B6032845.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6032850.png)

![2-(1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6032864.png)
![N,N-diethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine hydrochloride](/img/structure/B6032867.png)
![2-chloro-N'-{3-[5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B6032882.png)
![3-[({1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B6032911.png)
![5-(2-isoxazolidinylcarbonyl)-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B6032917.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6032923.png)
![4-(9-chloro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B6032928.png)
![2-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6032930.png)
![N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6032934.png)

